molecular formula C7H5NO4S3 B15317373 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid

5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B15317373
M. Wt: 263.3 g/mol
InChI Key: YDTCSWGTUAFXLS-UHFFFAOYSA-N
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Description

5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a thiophene ring system substituted with a sulfamoyl group and a carboxylic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process often includes the use of catalysts and controlled reaction environments to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may have applications in treating various diseases, including cancer and inflammatory conditions.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its application.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid

  • Sulfamoylthiophene derivatives

  • Thieno[3,2-b]thiophene derivatives

Uniqueness: 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to other thiophene derivatives.

Properties

Molecular Formula

C7H5NO4S3

Molecular Weight

263.3 g/mol

IUPAC Name

5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid

InChI

InChI=1S/C7H5NO4S3/c8-15(11,12)6-2-4-3(14-6)1-5(13-4)7(9)10/h1-2H,(H,9,10)(H2,8,11,12)

InChI Key

YDTCSWGTUAFXLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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